Molecular Weight & Steric Footprint: Methyl vs. Ethyl Ester
The target compound, as the methyl ester hydrochloride, has a molecular weight of 193.63 g/mol, which is 14.02 g/mol (approximately 7.2%) lower than the corresponding ethyl ester analog (MW 207.65 g/mol, CAS 1253789-62-6) . This lower molecular weight reduces the steric bulk at the ester position, which can be advantageous in fragment-based drug discovery where lower molecular weight starting points are preferred for lead optimization, and in reactions where the ester undergoes nucleophilic attack or transesterification, where the less hindered methyl ester typically reacts faster than the ethyl ester . The hydrochloride salt form (free NH) of the target compound also confers a molecular weight advantage over N-Boc protected analogs such as Methyl 1-Boc-3-oxopiperidine-2-carboxylate (MW 257.28 g/mol, CAS 122019-53-8), representing a 63.65 g/mol (24.8%) reduction that translates to fewer synthetic steps by eliminating Boc deprotection requirements .
| Evidence Dimension | Molecular weight (free base + HCl salt form where applicable) |
|---|---|
| Target Compound Data | 193.63 g/mol (C₇H₁₂ClNO₃) |
| Comparator Or Baseline | Ethyl 3-oxopiperidine-2-carboxylate hydrochloride (CAS 1253789-62-6): 207.65 g/mol (C₈H₁₄ClNO₃); Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS 122019-53-8): 257.28 g/mol (C₁₂H₁₉NO₅) |
| Quantified Difference | 14.02 g/mol (7.2%) lower than ethyl ester; 63.65 g/mol (24.8%) lower than N-Boc analog |
| Conditions | Molecular weights from vendor technical datasheets and ChemicalBook; salt form contributions included |
Why This Matters
Lower molecular weight with smaller steric profile enables faster reaction kinetics at the ester position, better atom economy, and preferred starting point in fragment-based lead generation compared to bulkier ethyl or N-protected analogs.
